

3-Bromofuran: A Technical Guide to Commercial Availability, Synthesis, and Biological Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of the carbon-bromine bond, which allows for the facile introduction of various substituents onto the furan ring through a range of cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of **3-Bromofuran**, its key chemical properties, detailed experimental protocols for its use in common synthetic transformations, and an exploration of the biological activities of its derivatives, particularly their interaction with monoamine transporters.

Commercial Availability and Suppliers

3-Bromofuran is readily available from a variety of chemical suppliers in research to bulk quantities. Purity levels are typically high, often exceeding 97%. Below is a summary of prominent suppliers and their typical offerings.



Supplier	Purity	Available Quantities
Sigma-Aldrich	≥97%	2.5 g, 10 g
Chem-Impex	≥98%	5 g, 25 g, 100 g, 250 g, 1 kg
Tokyo Chemical Industry (TCI)	>98.0% (GC)	Contact for details
Apollo Scientific	≥95%	5 g, 25 g, 100 g
Chemvon Biotechnology	99% min	Gram to bulk quantities
MOLBASE	Varies	Wide range of suppliers and quantities

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromofuran** is presented below.[1][2][3]

Property	Value
CAS Number	22037-28-1
Molecular Formula	C ₄ H ₃ BrO
Molecular Weight	146.97 g/mol
Appearance	Colorless to light yellow liquid
Density	1.635 g/mL at 25 °C[2]
Boiling Point	102-104 °C[2]
Refractive Index	n20/D 1.496[2]
Flash Point	3 °C (closed cup)
Storage Temperature	-20°C

Experimental Protocols

3-Bromofuran is a valuable precursor for the synthesis of 3-substituted furans, which are present in numerous biologically active molecules.[1] It readily participates in various



palladium-catalyzed cross-coupling reactions, as well as Grignard reactions.

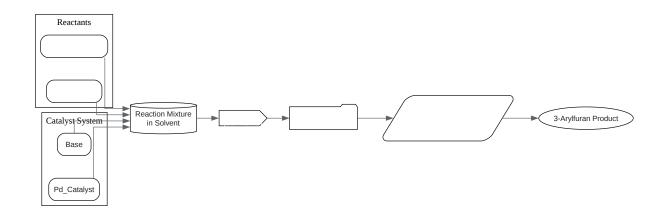
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between **3-Bromofuran** and boronic acids. This reaction is widely used to synthesize 3-arylfurans.[4]

General Procedure for the Suzuki-Miyaura Coupling of **3-Bromofuran**:

A flame-dried flask is charged with **3-Bromofuran** (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv). A solvent system such as toluene, dioxane, or a mixture of DME and water is added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2-24 hours, with reaction progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.





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Suzuki-Miyaura Coupling Workflow

Heck Reaction

The Heck reaction enables the synthesis of 3-vinylfurans by coupling **3-Bromofuran** with alkenes in the presence of a palladium catalyst and a base.

General Procedure for the Heck Reaction of **3-Bromofuran**:

In a reaction vessel, **3-Bromofuran** (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium source such as Pd(OAc)₂ or Pd₂ (dba)₃ (0.01-0.05 equiv), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, if required), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) are combined in a polar aprotic solvent like DMF, DMAc, or acetonitrile. The mixture is degassed and heated under an inert atmosphere at 80-140 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is diluted with water and extracted with an organic solvent. The combined



organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Grignard Reaction

3-Bromofuran can be converted into a Grignard reagent, 3-furylmagnesium bromide, which can then be reacted with various electrophiles, such as aldehydes and ketones, to form secondary and tertiary alcohols, respectively.[5]

General Procedure for the Grignard Reaction with **3-Bromofuran**:

All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. In a flame-dried, two-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 equiv) are placed under an inert atmosphere. A solution of **3-Bromofuran** (1.0 equiv) in anhydrous THF or diethyl ether is added dropwise to the magnesium. The reaction is often initiated with a small crystal of iodine or gentle heating. Once the exothermic reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux until the magnesium is consumed. The resulting Grignard reagent is then cooled in an ice bath, and a solution of the aldehyde or ketone (1.0 equiv) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at room temperature for a few hours, then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Synthesis of Rosefuran

3-Bromofuran is a key starting material for the synthesis of rosefuran, a fragrance component found in rose oil.[6]

Experimental Protocol for the Synthesis of Rosefuran from **3-Bromofuran**:

To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C under an inert atmosphere is added **3-Bromofuran** dropwise. The resulting solution is stirred at this temperature for a period of time to ensure the formation of the lithiated furan species. Subsequently, 3,3-dimethylallyl bromide is added, and the reaction is allowed to warm to room temperature and stir for several hours. The reaction is then quenched with a saturated aqueous



solution of NH₄Cl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by distillation or column chromatography to yield rosefuran.[6]

Biological Activity and Signaling Pathways

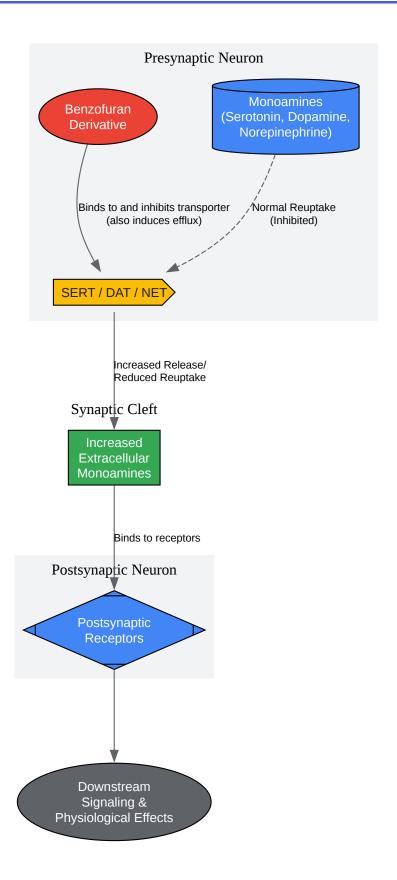
Derivatives of furan, and more broadly benzofuran, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and psychoactive properties.[7] Of particular interest to drug development professionals is the interaction of aminoalkylbenzofuran derivatives with monoamine transporters.

Interaction with Monoamine Transporters

Certain psychoactive benzofuran derivatives, which can be synthesized from precursors like **3-Bromofuran**, act as potent monoamine releasers and reuptake inhibitors.[8][9] These compounds interact with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[10][11] Their mechanism of action is similar to that of MDMA, leading to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine in the brain.[10][11] This modulation of monoaminergic systems is responsible for their psychoactive effects.[9]

The interaction of these benzofuran derivatives with monoamine transporters can be visualized as a competitive binding process that inhibits the reuptake of neurotransmitters from the synaptic cleft and can also induce transporter-mediated efflux of the neurotransmitters from the presynaptic neuron.





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Interaction with Monoamine Transporters



Conclusion

3-Bromofuran is a commercially accessible and highly versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its reactivity in a variety of cross-coupling and Grignard reactions makes it an invaluable tool for researchers in organic synthesis and medicinal chemistry. Furthermore, the diverse biological activities exhibited by its derivatives, particularly their ability to modulate monoaminergic systems, highlight the potential of **3-Bromofuran** as a scaffold for the development of novel therapeutics. This guide provides a foundational understanding of the key technical aspects of **3-Bromofuran** for professionals engaged in research and drug development.

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